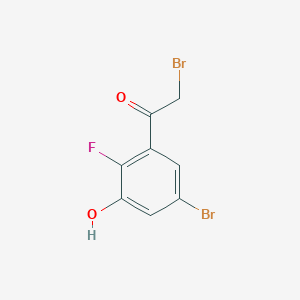![molecular formula C8H15NO2 B13717003 (5S)-5-[(2R)-butan-2-yl]morpholin-3-one](/img/structure/B13717003.png)
(5S)-5-[(2R)-butan-2-yl]morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-[(1S)-METHYLPROPYL]-MORPHOLIN-3-ONE is a chiral morpholine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-[(1S)-METHYLPROPYL]-MORPHOLIN-3-ONE typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as (S)-2-methylpropanal and morpholine.
Reaction Conditions: The key step involves the formation of the morpholine ring through a cyclization reaction. This is usually achieved under acidic or basic conditions, depending on the specific synthetic route.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired enantiomerically pure compound.
Industrial Production Methods: In an industrial setting, the production of (5S)-5-[(1S)-METHYLPROPYL]-MORPHOLIN-3-ONE may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization reaction efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance the yield and purity of the product.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions: (5S)-5-[(1S)-METHYLPROPYL]-MORPHOLIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The morpholine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions often use reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the morpholine ring.
Scientific Research Applications
(5S)-5-[(1S)-METHYLPROPYL]-MORPHOLIN-3-ONE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5S)-5-[(1S)-METHYLPROPYL]-MORPHOLIN-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (5S)-5-[(1S)-METHYLPROPYL]-MORPHOLIN-2-ONE
- (5S)-5-[(1S)-METHYLPROPYL]-MORPHOLIN-4-ONE
Comparison:
- Structural Differences: The position of the substituent on the morpholine ring can significantly impact the compound’s properties and reactivity.
- Unique Features: (5S)-5-[(1S)-METHYLPROPYL]-MORPHOLIN-3-ONE is unique due to its specific stereochemistry and the position of the substituent, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(5S)-5-[(2R)-butan-2-yl]morpholin-3-one |
InChI |
InChI=1S/C8H15NO2/c1-3-6(2)7-4-11-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7-/m1/s1 |
InChI Key |
GOIZBQWGMLASCM-RNFRBKRXSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H]1COCC(=O)N1 |
Canonical SMILES |
CCC(C)C1COCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



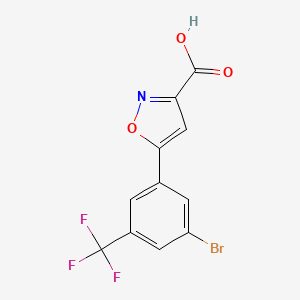
![3-[3-(Diethylamino)propylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13716935.png)
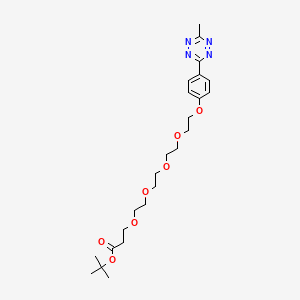
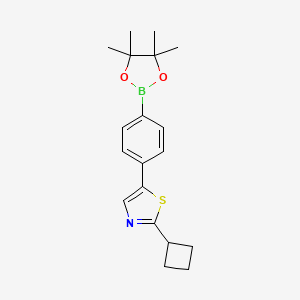
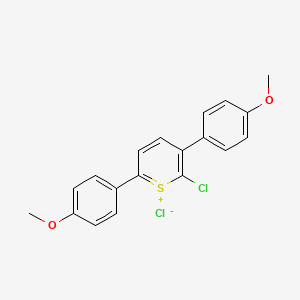
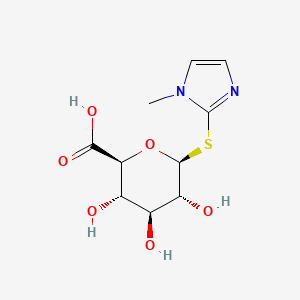
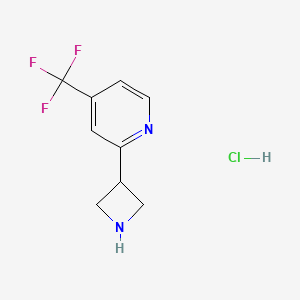
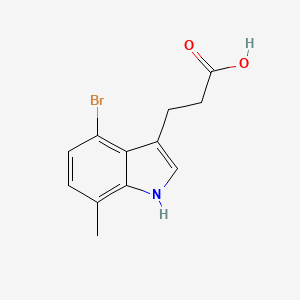

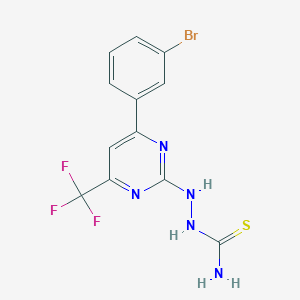
![4-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrido[3,2,1-ij]quinolin-4-ium Hydroxide](/img/structure/B13716989.png)
![2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol](/img/structure/B13716997.png)
